Phenylephrine Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

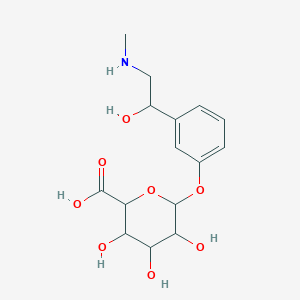

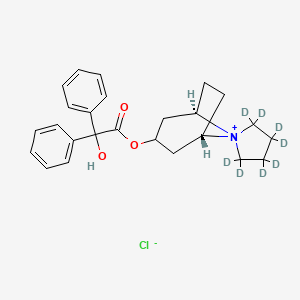

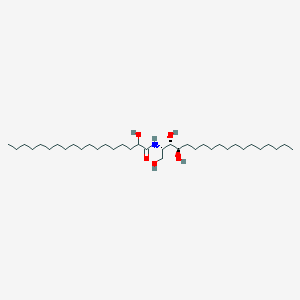

Phenylephrine Glucuronide is a metabolite of phenylephrine, a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant and vasoconstrictor. This compound is formed through the process of glucuronidation, where phenylephrine is conjugated with glucuronic acid. This transformation enhances the solubility of phenylephrine, facilitating its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylephrine Glucuronide typically involves the enzymatic conjugation of phenylephrine with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include an aqueous environment with a suitable buffer to maintain pH stability, and the presence of cofactors such as UDP-glucuronic acid.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using microbial or mammalian cell cultures engineered to express high levels of UGT enzymes. These systems can be optimized for large-scale production by controlling factors such as temperature, pH, and nutrient supply to maximize yield.

Chemical Reactions Analysis

Types of Reactions: Phenylephrine Glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. It is less likely to participate in oxidation or reduction reactions due to its increased polarity and stability.

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out in a buffered aqueous solution at physiological pH and temperature.

Major Products Formed: The primary product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent molecule, phenylephrine, and is readily excreted in the urine.

Scientific Research Applications

Phenylephrine Glucuronide has several applications in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. It serves as a model compound for studying the glucuronidation process and the role of UGT enzymes in drug metabolism. Additionally, it is used in research to understand the pharmacokinetic profiles of phenylephrine and its metabolites, which can inform dosing regimens and therapeutic strategies.

In the field of medicine, this compound is studied for its role in the excretion and detoxification of phenylephrine. Understanding its formation and elimination can help in predicting drug interactions and potential side effects.

Mechanism of Action

Phenylephrine Glucuronide itself does not exert significant pharmacological effects. Instead, it represents a detoxified and excretable form of phenylephrine. The glucuronidation process involves the transfer of glucuronic acid to phenylephrine, mediated by UGT enzymes. This modification increases the hydrophilicity of phenylephrine, facilitating its renal excretion.

Comparison with Similar Compounds

Morphine-6-glucuronide: A metabolite of morphine formed through glucuronidation, known for its potent analgesic effects.

Acetaminophen Glucuronide: A major metabolite of acetaminophen, formed through glucuronidation, aiding in its excretion.

Ibuprofen Glucuronide: A metabolite of ibuprofen, formed through glucuronidation, facilitating its elimination.

Uniqueness: Phenylephrine Glucuronide is unique in its specific formation from phenylephrine, a compound primarily used for its vasoconstrictive and decongestant properties. Unlike other glucuronides, it does not possess significant pharmacological activity but plays a crucial role in the detoxification and excretion of phenylephrine.

By understanding the properties and applications of this compound, researchers can gain insights into the metabolic pathways and pharmacokinetics of phenylephrine, ultimately contributing to more effective and safer therapeutic use of this common medication.

Properties

IUPAC Name |

3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVJUYDQYGHJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

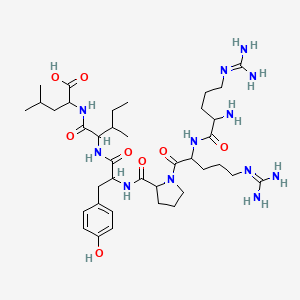

![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)

![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)

![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)

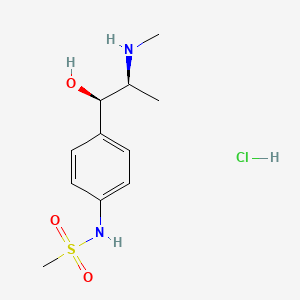

![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)